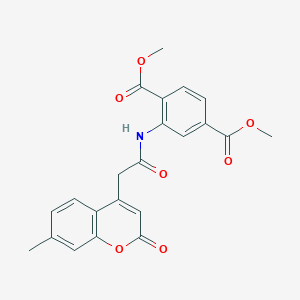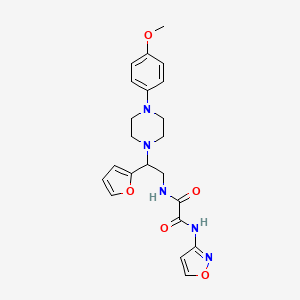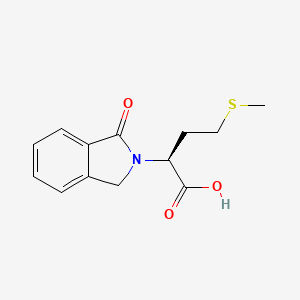![molecular formula C20H20N8O B2813686 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1351660-06-4](/img/structure/B2813686.png)
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazole and pyridazine rings might be formed using condensation reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring is known to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of nitrogen in the imidazole, pyridazine, and piperazine rings would likely make the compound a base .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
- Compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone have been studied for their potential as non-nucleoside reverse transcriptase inhibitors, showing effectiveness against HIV-1 and HIV-2 in cell cultures (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antibacterial and Antifungal Activities
- Azole-containing piperazine derivatives, which include structures related to the chemical of interest, have demonstrated significant in vitro antibacterial and antifungal activities, showing promise as alternatives to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anti-Inflammatory Properties
- Novel derivatives of this compound class have been synthesized and evaluated for anti-inflammatory activity, showing significant in-vitro and in-vivo efficacy in models like carrageenin-induced rat paw oedema (Ahmed, Molvi, & Khan, 2017).
Antimycotic Activity
- Certain derivatives have been synthesized and tested for their antimycotic (antifungal) activity, with some showing promising results and selected for further research (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Anticancer Potential
- Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, structurally related to the subject compound, have been synthesized and showed significant anticancer activity against various cancer cell lines in vitro (Kumar, Kumar, Roy, & Sondhi, 2013).
Other Pharmacological Activities
- Novel Schiff's Bases of similar compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains (Patel, Patel, Chaudhari, & Sen, 2011).
- A series of imidazo[1,5-b]pyridazines, structurally similar, have been prepared and tested for inhibitory activity against HIV-1 reverse transcriptase and infected MT-4 cells (Livermore et al., 1993).
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to target proteins or enzymes, altering their function and leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it could potentially interact with various cellular components, leading to a range of possible effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(13-28-15-22-16-3-1-2-4-17(16)28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-21-14-27/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNTHYUTBEVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2813604.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2813607.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/no-structure.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2813610.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2813612.png)


![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)
![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)


